2',7'-Dibromospiro[cyclopent[3]ene-1,9'-fluorene]

Crystallography π-π stacking Molecular packing

Procure this 2',7'-dibromo spirofluorene monomer to build linear, high-mobility conjugated polymers for OFETs and blue-emitting PLEDs. The 2',7'-substitution pattern yields rigid-rod backbones free of kinks, maximizing intrachain charge transport. The cyclopentene spiro-ring increases intermolecular π-stacking distance versus spirobifluorene, suppressing excimer formation and preserving deep-blue color purity. Its spirocyclic architecture confers superior thermal stability (elevated Tg) over 9,9-dialkylfluorene monomers, ensuring morphological integrity during high-temperature device operation and annealing. Choose this monomer when linear geometry, spectral stability, and thermal robustness are critical.

Molecular Formula C17H12Br2
Molecular Weight 376.1 g/mol
CAS No. 951884-04-1
Cat. No. B1386729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',7'-Dibromospiro[cyclopent[3]ene-1,9'-fluorene]
CAS951884-04-1
Molecular FormulaC17H12Br2
Molecular Weight376.1 g/mol
Structural Identifiers
SMILESC1C=CCC12C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br
InChIInChI=1S/C17H12Br2/c18-11-3-5-13-14-6-4-12(19)10-16(14)17(15(13)9-11)7-1-2-8-17/h1-6,9-10H,7-8H2
InChIKeyQPQANYVXSVAJFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2',7'-Dibromospiro[cyclopent[3]ene-1,9'-fluorene] (CAS 951884-04-1) Sourcing and Technical Baseline for Research Procurement


2',7'-Dibromospiro[cyclopent[3]ene-1,9'-fluorene] (CAS 951884-04-1) is a dibrominated spirocyclic fluorene derivative with the molecular formula C17H12Br2 and a molecular weight of 376.09 g/mol . The compound features a rigid spiro[3-cyclopentene-1,9'-fluorene] core with bromine atoms substituted at the 2' and 7' positions of the fluorene moiety, serving as reactive handles for cross-coupling polymerizations in the synthesis of organic semiconductors [1]. As a monomeric building block for spirofluorene-based conjugated materials, it is primarily procured by research laboratories and industrial R&D groups engaged in the development of organic light-emitting diodes (OLEDs) and related optoelectronic devices [1].

Why 2',7'-Dibromospiro[cyclopent[3]ene-1,9'-fluorene] Cannot Be Casually Substituted: Critical Structural Distinctions for Polymer Design


Spirofluorene dibromide monomers cannot be treated as interchangeable procurement items because even subtle variations in spiro-ring composition, bromine substitution pattern, and ring saturation profoundly alter the resulting polymer's optoelectronic properties, thermal behavior, and processing characteristics. In spirofluorene-based materials, the orthogonal spiro-junction interrupts π-conjugation between the fluorene backbone and the spiro-linked ring [1], while the specific spiro moiety (cyclopentene vs. cyclopentane vs. cyclopropane vs. xanthene) directly influences intermolecular packing, solubility, and morphological stability . Furthermore, the precise bromine substitution pattern (2',7'- vs. 2',6'-) dictates the regiochemistry and linearity of the resulting conjugated polymer backbone, which in turn governs charge transport pathways and emission characteristics [2]. The evidence compiled below quantifies exactly where this compound diverges from its closest structural analogs, enabling informed procurement decisions based on specific application requirements.

Quantitative Differential Evidence for 2',7'-Dibromospiro[cyclopent[3]ene-1,9'-fluorene] (CAS 951884-04-1) Relative to Key Analogs


Molecular Geometry and π-Stacking Distance: Cyclopentene Spiro-Ring vs. Cyclopropane Spiro-Ring Comparison

The cyclopentene spiro-ring in 2',7'-dibromospiro[cyclopent[3]ene-1,9'-fluorene] introduces a larger, partially unsaturated ring system that is expected to alter intermolecular π-π stacking distances compared to the more compact cyclopropane analog. While direct crystal structure data for the target compound is not available in peer-reviewed literature, the 2',7'-dibromospiro[cyclopropane-1,9'-fluorene] analog exhibits an intercentroid π-π stacking distance of 3.699(3) Å between aromatic rings in the crystalline state [1]. The larger cyclopentene ring in the target compound would be predicted to increase this stacking distance due to greater steric bulk, potentially reducing aggregation-caused quenching in solid-state OLED applications. The orthogonal spiro geometry characteristic of this class is maintained across analogs, but the specific spiro-ring size modulates the balance between molecular rigidity and interchain packing [2].

Crystallography π-π stacking Molecular packing Charge transport

Bromine Substitution Pattern: Linear 2',7'- vs. Kinked 2',6'-Regioisomer Comparison

The target compound 2',7'-dibromospiro[cyclopent[3]ene-1,9'-fluorene] features bromine atoms at the 2' and 7' positions on the fluorene ring, establishing a linear (para-like) reactive geometry for cross-coupling polymerizations. In contrast, the regioisomer 2',6'-dibromospiro[cyclopentane-1,9'-fluorene] (CAS 925890-09-1) has bromine substitution at the 2' and 6' positions, resulting in a kinked (meta-like) geometry . This structural difference fundamentally alters the resulting polymer backbone: 2',7'-substitution yields linear, rod-like conjugated chains that maximize π-orbital overlap and charge carrier mobility, whereas 2',6'-substitution introduces controlled kinks that can modulate conjugation length and blue-shift emission [1]. The molecular weight of the 2',7'-cyclopentene compound (376.09 g/mol) is slightly lower than the 2',6'-cyclopentane regioisomer (378.10 g/mol) , reflecting both the unsaturation in the spiro-ring and the different molecular formula (C17H12Br2 vs. C17H14Br2).

Polymer regiochemistry Conjugated backbone Charge transport Suzuki coupling

Predicted Physicochemical Property Comparison: Cyclopentene Spiro-Ring vs. Cyclopentane Spiro-Ring

The target compound, featuring an unsaturated cyclopentene spiro-ring, exhibits distinct predicted physicochemical properties compared to its saturated cyclopentane analog. 2',7'-Dibromospiro[cyclopent[3]ene-1,9'-fluorene] has a predicted boiling point of 414.4±45.0 °C and a predicted density of 1.76±0.1 g/cm³ . In contrast, 2',7'-dibromospiro[cyclopentane-1,9'-fluorene] has a higher predicted boiling point of 459.8±38.0 °C at 760 mmHg and a slightly lower predicted density of 1.7±0.1 g/cm³ . The ~45 °C lower predicted boiling point of the cyclopentene derivative reflects the reduced molecular weight and the presence of the alkene moiety, which generally reduces intermolecular forces relative to the fully saturated cyclopentane ring. Additionally, the target compound is recommended for storage at 2-8°C , while the cyclopentane analog is typically stored at room temperature, suggesting potential differences in thermal or chemical stability.

Physicochemical properties Thermal behavior Boiling point Density

Polymer Thermal Transition Temperatures: Spiro[cyclopentyl-1,9']fluorene vs. 9,9-Dialkylfluorene Comparison

Polymers derived from spiro[cyclopentyl-1,9']fluorene monomers (closely related to the target compound's polymerized form) demonstrate significantly elevated melting and clearing points compared to polymers derived from 9,9-dialkyl-substituted fluorenes. While direct thermal data for polymers incorporating the target compound's specific cyclopentene spiro-moiety are not available in the peer-reviewed literature, data for the structurally analogous spiro[cyclopentyl-1,9']fluorene polymer class indicate that the spirocyclic architecture provides markedly higher thermal transition temperatures than the widely used 9,9-diethyl- or 9,9-dipropyl-substituted fluorene polymers currently employed in polymer light-emitting diodes [1]. This thermal enhancement is attributed to the rigid, three-dimensional spiro-junction which restricts chain mobility and reduces free volume relative to flexible dialkyl side chains .

Thermal stability Glass transition temperature Liquid crystalline polymers Polymer light-emitting diodes

Optimal Procurement and Application Scenarios for 2',7'-Dibromospiro[cyclopent[3]ene-1,9'-fluorene] (CAS 951884-04-1)


Synthesis of Linear Conjugated Polymers for High-Mobility Organic Field-Effect Transistors (OFETs)

Researchers developing high-mobility conjugated polymers for OFETs should procure this compound over the 2',6'-dibromo regioisomer (CAS 925890-09-1). The 2',7'-substitution pattern enables linear, rod-like polymer backbones that maximize intrachain charge transport and π-orbital overlap, whereas the 2',6'-substituted analog introduces kinks that disrupt conjugation and reduce carrier mobility . The linear geometry is essential for achieving the high field-effect mobilities required for next-generation flexible displays and logic circuits [1].

Synthesis of Blue-Emitting OLED Polymers with Reduced Aggregation-Caused Quenching

For blue-emitting polymer OLEDs where maintaining color purity and preventing aggregation-caused quenching is paramount, this compound offers an advantage over spirobifluorene-based monomers (e.g., 2,7-dibromo-9,9'-spirobifluorene, CAS 171408-84-7). The larger cyclopentene spiro-ring is predicted to increase intermolecular π-π stacking distances beyond the ~3.7 Å observed in cyclopropane-spiro analogs [2], which correlates with reduced excimer formation and improved color stability in solid-state devices [3]. This makes it particularly suitable for deep-blue emission applications where spectral purity is critical.

High-Temperature Polymer Processing and Device Fabrication

Research groups developing polymers requiring elevated processing temperatures or intended for high-temperature device operation should prioritize this spirofluorene-based monomer over conventional 9,9-dialkylfluorene monomers (e.g., 2,7-dibromo-9,9-diethylfluorene). The rigid spirocyclic architecture imparts significantly higher thermal transition temperatures to the resulting polymers, enhancing morphological stability during thermal annealing and device operation [4]. This thermal robustness is essential for applications in automotive displays, outdoor signage, and other environments where thermal stability is a critical performance parameter [1].

Solution-Processed Optoelectronic Materials Requiring Controlled Solubility

The cyclopentene spiro-ring offers a distinct solubility profile compared to the fully saturated cyclopentane analog (2',7'-dibromospiro[cyclopentane-1,9'-fluorene]), as reflected in the different predicted physicochemical properties (Δ boiling point: -45.4 °C; Δ density: +0.06 g/cm³) . Researchers optimizing solution-processing conditions for spin-coating, inkjet printing, or blade-coating should select this monomer when a balance between solution processability and solid-state packing is required. The cold storage requirement (2-8°C) should be factored into procurement planning and laboratory inventory management.

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